Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a complex heterocyclic compound featuring a thiazole core substituted with an isopropyl group at position 5, a methyl carboxylate at position 4, and a 2,2-dimethyl-5-oxotetrahydrofuran-3-carbonylamino moiety at position 2. This structure combines multiple functional groups, including a tetrahydrofuran-derived lactam-like system and a thiazole ring, which are common in bioactive molecules.
Properties
Molecular Formula |
C15H20N2O5S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H20N2O5S/c1-7(2)11-10(13(20)21-5)16-14(23-11)17-12(19)8-6-9(18)22-15(8,3)4/h7-8H,6H2,1-5H3,(H,16,17,19) |
InChI Key |
SCWQLQWZSBEVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2CC(=O)OC2(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the furan ring, and the coupling of these rings with the appropriate functional groups. Common reagents used in these reactions include thionyl chloride, isopropylamine, and methyl chloroformate. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Thiazole Derivatives
Thiazole derivatives are widely studied for their pharmacological and agrochemical applications. The compound of interest shares structural similarities with the following analogs:
Key Observations:
- Substituent Influence on Activity : The presence of aryl groups (e.g., chlorophenyl, fluorophenyl) in analogs like those in and correlates with enhanced antifungal activity. The compound of interest lacks these aryl groups but features a tetrahydrofuran-derived substituent, which may confer distinct solubility or metabolic stability.
- Thiazole Core Modifications: Compared to 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone , the target compound’s isopropyl and carboxylate groups could enhance steric bulk and influence binding interactions in biological systems.
Crystallographic and Conformational Analysis
The isostructural thiazole derivatives described in exhibit triclinic (P̄1) symmetry with two independent molecules in the asymmetric unit. These molecules adopt planar conformations except for one fluorophenyl group, which is perpendicular to the plane. By contrast, the tetrahydrofuran moiety in the target compound introduces a rigid, oxygen-containing ring system, likely affecting crystal packing and intermolecular interactions.
Biological Activity
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a thiazole ring, a furanone moiety, and an ester group. Its molecular formula is , with a molecular weight of 354.4 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O5S |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | CACBKLOJBVUAQN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can inhibit the activity of various enzymes and proteins, while the furanone moiety may bind to biological targets affecting cellular pathways. This dual mechanism makes it a candidate for further investigation in drug development.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml . The thiazole structure is known for its ability to disrupt bacterial cell wall synthesis and metabolic processes.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Studies on similar thiazole derivatives have shown promising results against various cancer cell lines. For example, certain 2-amino-thiazoles exhibited IC50 values as low as 0.06 µM against non-small cell lung cancer cells . This highlights the potential for developing new anticancer agents based on the thiazole scaffold.
Antioxidant Properties
Thiazole derivatives have also been reported to possess antioxidant activities. Compounds containing the thiazole structure demonstrated effective free radical scavenging capabilities . This property could be beneficial in mitigating oxidative stress-related diseases.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis involving α-haloketones and thioamides.
- Introduction of the Furanone Moiety : A Diels-Alder reaction can be employed to introduce the furanone moiety followed by oxidation.
- Esterification : The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a comparative study, methyl 2-amino-thiazole derivatives were tested against E. coli and Staphylococcus aureus, showing effective inhibition rates .
- Anticancer Activity : A derivative was tested against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 0.1 to 0.25 µM .
- Oxidative Stress Mitigation : Research highlighted that certain thiazole derivatives exhibited protective effects against radiation-induced damage in liver tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
